7-Chloroquinoxalin-2-amine

Descripción general

Descripción

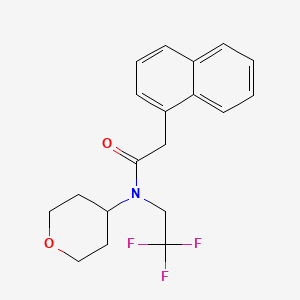

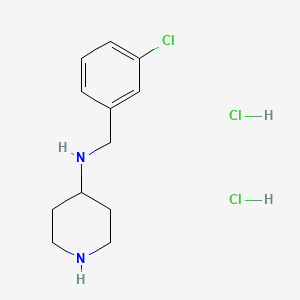

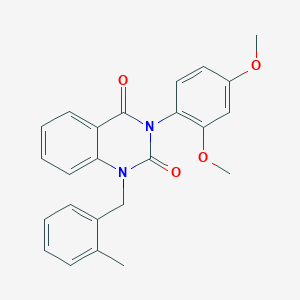

7-Chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 7-Chloroquinoxalin-2-amine, has been reported in the literature . For example, one method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd (OAc)2, NaOAc, and KOtBu in DMSO .Molecular Structure Analysis

The molecular structure of 7-Chloroquinoxalin-2-amine consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . The compound has a chlorine atom at the 7th position and an amine group at the 2nd position .Chemical Reactions Analysis

Quinoxaline derivatives, including 7-Chloroquinoxalin-2-amine, can undergo various chemical reactions. For instance, a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones was developed by using CHCl3 as a chlorine source, thus affording various 3-chloroquinoxalin-2 (1H)-ones .Mecanismo De Acción

While the specific mechanism of action for 7-Chloroquinoxalin-2-amine is not mentioned in the retrieved papers, quinoxaline derivatives have been studied for their biological activities. For example, a series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors .

Safety and Hazards

Direcciones Futuras

The future directions for 7-Chloroquinoxalin-2-amine and other quinoxaline derivatives include further exploration of their biological activities and potential applications in drug discovery . For instance, a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones was developed, which could pave the way for new chlorination strategies .

Propiedades

IUPAC Name |

7-chloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUJKPWSJHLFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoxalin-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)